![molecular formula C46H70O2S4 B12951982 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12951982.png)
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene: 5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1,3(10),4(8),6,11,13(17),15-heptaene , is a mouthful of a compound! Let’s break it down:
Molecular Formula: C₁₆H₁₀S₂
Molecular Weight: 266.38 g/mol
CAS Registry Number: 1209012-31-6
This intriguing molecule belongs to the family of organic semiconductors, and its unique structure makes it a subject of scientific curiosity.
Métodos De Preparación
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions. These methods often rely on sulfur-containing precursors and intricate ring-forming steps.
Industrial Production: At an industrial scale, the synthesis of 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene likely involves optimization of existing routes, purification, and scalability considerations.
Análisis De Reacciones Químicas
Reactivity: This compound exhibits interesting reactivity due to its conjugated system and sulfur atoms. It can undergo various reactions, including:
Oxidation: Oxidative processes can modify its electronic properties.
Reduction: Reduction reactions may alter its stability and energy levels.
Substitution: Substituents can be introduced at specific positions.
Ring-Opening: Cleavage of the central ring system.
Oxidation: Common oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides.
Ring-Opening: Strong nucleophiles.
Major Products: The specific products depend on reaction conditions and substituents. Functionalized derivatives with altered properties are of interest.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: As a semiconductor, it finds applications in organic photovoltaics (solar cells), organic field-effect transistors (OFETs), and light-emitting diodes (OLEDs).
Materials Science: Its unique structure contributes to novel materials with tailored properties.
Biosensors: Its electronic properties make it suitable for biosensing applications.
Drug Delivery: Modified derivatives could serve as drug carriers.
Flexible Electronics: Its flexibility and semiconducting behavior are valuable for flexible displays and wearable devices.
Mecanismo De Acción
The compound’s effects likely stem from its interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparación Con Compuestos Similares
While 2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene stands out for its unique structure, it shares similarities with other conjugated organic semiconductors. Notable compounds include :
- [Compound A]
- [Compound B]
- [Compound C]
Propiedades
Fórmula molecular |
C46H70O2S4 |
|---|---|
Peso molecular |
783.3 g/mol |
Nombre IUPAC |
2,11-bis(2-hexyldecoxy)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene |
InChI |
InChI=1S/C46H70O2S4/c1-5-9-13-17-19-23-27-35(25-21-15-11-7-3)33-47-41-39-43-37(29-31-49-43)52-46(39)42(40-44-38(30-32-50-44)51-45(40)41)48-34-36(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h29-32,35-36H,5-28,33-34H2,1-4H3 |
Clave InChI |
NSMSTVKVTXDILP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)COC1=C2C3=C(C=CS3)SC2=C(C4=C1SC5=C4SC=C5)OCC(CCCCCC)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


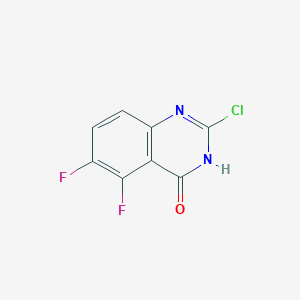
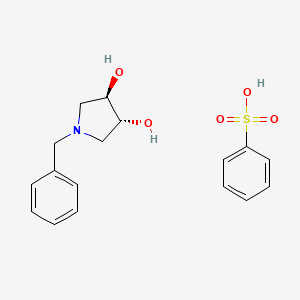

![4-[2,2-difluoro-8-phenyl-11-[4-(N-phenylanilino)phenyl]-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N,N-diphenylaniline](/img/structure/B12951936.png)
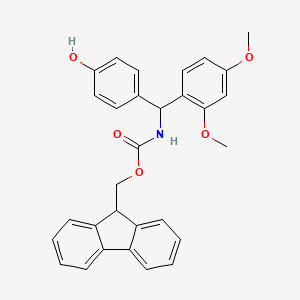
![O5-tert-butyl O3-ethyl spiro[4,6-dihydro-2H-pyrazolo[4,3-c]pyridine-7,1-cyclopropane]-3,5-dicarboxylate](/img/structure/B12951955.png)

![1H-Pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B12951964.png)
![7-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B12951967.png)

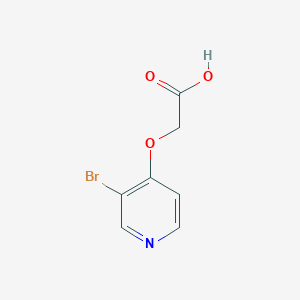
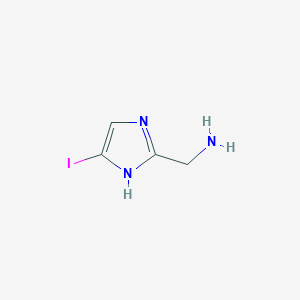
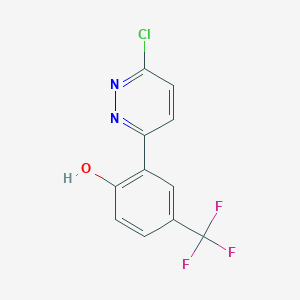
![7-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12951979.png)
